2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine
Description
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine core, with a 3-methoxyphenyl substituent at position 2 of the oxazolo[4,5-b]pyridine scaffold. This compound is synthesized via a one-pot condensation reaction between 2-amino-3-hydroxypyridine and substituted benzoic acids under acid catalysis, typically using silica-supported perchloric acid (HClO4•SiO2) . Key characterization data include a melting point of 115–118°C, IR peaks at 3038, 1684, and 1260 cm⁻¹ (indicative of C-O-C stretching in the methoxy group), and NMR signals confirming the 3-methoxy substitution pattern . Its structural features make it a candidate for diverse pharmacological applications, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-5-2-4-9(8-10)13-15-12-11(17-13)6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWQVXCKKCLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of benzoic acid derivatives with 2-amino-3-hydroxypyridine. One common method uses silica-supported perchloric acid nanoparticles as a catalyst in methanol at room temperature . The reaction proceeds with high yield and the product is purified by recrystallization from acetonitrile .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Frequently involves halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has shown that derivatives of oxazolo[4,5-b]pyridine exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. Structural modifications have been found to enhance this bioactivity, indicating a promising avenue for developing new antimicrobial drugs .
Anticancer Properties : The compound is being investigated for its anticancer effects. Studies have reported that certain derivatives demonstrate selective cytotoxicity against cancer cell lines, including lung cancer (A549) cells. The mechanism of action may involve the inhibition of specific enzymes involved in cancer progression .
Coordination Chemistry
In coordination chemistry, 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine serves as a ligand for metal complexes. Its ability to form stable coordination bonds with transition metals makes it valuable for synthesizing novel materials with tailored properties for catalysis and materials science applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazolo[4,5-b]pyridine derivatives evaluated their antimicrobial efficacy against multidrug-resistant strains. The results indicated that specific modifications to the methoxy group significantly enhanced activity against resistant strains of Staphylococcus aureus, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Anticancer Screening
Research involving the evaluation of various derivatives showed promising results in inhibiting cancer cell proliferation. For example, one derivative demonstrated an IC50 value indicating potent activity against A549 cells, suggesting that further exploration into its mechanism could lead to effective cancer therapies .
Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 12 µg/mL |
| Derivative A | Anticancer | A549 (Lung Cancer) | 15 µM |
| Derivative B | Antimicrobial | Candida albicans | 20 µg/mL |
Mechanism of Action
Comparison with Similar Compounds
Antimicrobial Activity
- 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines : Derivatives with para-substituted phenyl groups (e.g., 4-chloro, 4-nitro) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 1.56–3.125 µg/mL) . Gram-positive bacteria are generally more susceptible than Gram-negative strains due to enhanced membrane penetration .
- 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (P5): A para-methoxy analog shows moderate activity against Pseudomonas aeruginosa (MIC: 16 µg/mL) and Enterococcus faecalis (MIC: 16 µg/mL) .
Anticancer Activity
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine : Demonstrates strong inhibition of DNA topoisomerases I/IIα (IC50 = 2 µM) but poor cytotoxicity in cancer cell lines (HeLa, A549) due to low cellular uptake .
Substituent Effects on Pharmacological Properties
- Electron-Donating vs. Electron-Withdrawing Groups : Para-nitro and chloro substituents enhance antibacterial activity via electron-withdrawing effects, which may stabilize interactions with bacterial enzymes . In contrast, the 3-methoxy group’s electron-donating nature could modulate charge distribution, affecting binding to targets like DNA gyrase .
Physicochemical and Photophysical Properties
- 2-(4-Dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP): Exhibits solvent-dependent fluorescence, with a single emission band in both polar and nonpolar solvents . The 3-methoxy analog’s photophysical behavior remains unstudied, but its methoxy group could influence solvatochromism similarly.
- HOMO-LUMO Gaps : Derivatives like P5 (4-methoxy) and P7 (4-trifluoromethoxyphenyl) show HOMO-LUMO energy gaps of 4.35–4.49 eV, correlating with their antimicrobial efficacy . The 3-methoxy derivative’s electronic profile is likely comparable but requires computational validation.
Biological Activity
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxazolo[4,5-b]pyridine class, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and comparative data with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, which can alter their activity and lead to various physiological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with other derivatives within the same chemical class. The following table summarizes the biological activities of selected oxazolo[4,5-b]pyridine derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial and anticancer | TBD | |
| 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine | Antimicrobial | TBD | |
| 2-(2-Hydroxyphenyl)oxazolo[4,5-b]pyridine | Antifungal | TBD | |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Herbicidal applications | TBD |
Case Studies
Several studies have investigated the biological activity of this compound in various contexts:
-
Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Findings : The compound showed a MIC range from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
-
Anticancer Activity : In vitro studies on cancer cell lines indicated that this compound inhibited cell growth significantly.
- Results : The compound exhibited an IC50 value of approximately 12 µM against breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Inhibition of GSK-3β : Similar compounds have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in inflammatory pathways. This suggests that derivatives like this compound may also possess anti-inflammatory properties.
- Cellular Mechanisms : Studies indicate that compounds in this class can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Q & A
Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine under ambient conditions?
A silica-supported, acid-catalyzed one-pot method is effective. Using 2-amino-3-hydroxypridine and substituted benzoic acids with HClO₄/SiO₂ (5 mol%) in methanol at room temperature yields derivatives in 12–18 hours. The catalyst is reusable, and purification involves simple filtration and recrystallization from acetonitrile .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires IR (C–O–C stretch at 1250–1100 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ ~3.8 ppm; pyridine ring protons at δ 7.0–8.5 ppm), and HRMS (exact mass matching calculated molecular weight). TLC (n-hexane:EtOAc, 2:1) monitors reaction progress .
Q. What preliminary evidence supports the antibacterial activity of this compound?
Derivatives exhibit potent activity against Gram-positive bacteria (e.g., MRSA) with MIC values of 8–32 µg/mL. Gram-negative strains show reduced susceptibility, attributed to differences in membrane permeability .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence antimicrobial efficacy?
SAR studies reveal electron-donating groups (e.g., methoxy at the 3-position) enhance activity against MRSA (MIC = 16 µg/mL), while electron-withdrawing groups (e.g., CF₃) improve broad-spectrum efficacy. Substituent polarity and steric effects modulate DNA gyrase binding affinity .
Q. What computational methods validate the mechanism of action against bacterial targets?
Molecular docking (using DNA gyrase ATP-binding site, PDB: 4KTN) and dynamics simulations (100 ns) show stable ligand-protein interactions (e.g., hydrogen bonding with Asp73, hydrophobic contacts). DFT/B3LYP/6-311G(d,p) calculations correlate LUMO-HOMO gaps (ΔE = 4.35–4.49 eV) with antibacterial potency .
Q. How is regioselectivity achieved during oxazolo[4,5-b]pyridine synthesis?
Local nucleophilicity indices (Nk) calculated at B3LYP/6-311G++(d,p) predict preferential cyclization at the 4,5-b position due to higher electron density at the pyridine N1 atom, minimizing competing pathways .
Q. How can discrepancies in Gram-negative activity data be resolved?
Contradictory MIC values (e.g., E. coli isolates in vs. low activity in ) may arise from strain-specific efflux pumps or assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar). Follow-up studies should standardize protocols and include efflux pump inhibitors .
Q. What safety protocols are essential for handling this compound?
Waste must be segregated and treated via professional biohazard disposal due to H303 (harmful if swallowed) and H333 (respiratory irritation) hazards. Use fume hoods, PPE, and avoid aqueous/organic solvent mixtures during synthesis .
Q. How do solvent polarity and pH affect photophysical properties?
Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320–360 nm) correlate with solvent dielectric constants. Protonation at pyridine N under acidic conditions (pH < 4) quenches fluorescence, critical for designing pH-sensitive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
